molecular formula C24H24N4.2HCl B1662671 N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine CAS No. 80259-18-3

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

Cat. No. B1662671
CAS RN: 80259-18-3
M. Wt: 368.5 g/mol
InChI Key: QZKGUNQLVFEEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine” is a complex organic compound. Similar compounds, such as N-[4-(4-Methyl-1-piperazinyl)phenyl]hydrazinecarboxamide, are known to exist . These compounds typically contain a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine” are not available, general methods for synthesizing piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-[4-(4-Methyl-1-piperazinyl)phenyl]hydrazinecarboxamide, has been analyzed . This compound has a molecular formula of C12H19N5O, an average mass of 249.312 Da, and a monoisotopic mass of 249.158966 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-[4-(4-Methyl-1-piperazinyl)phenyl]hydrazinecarboxamide, have been analyzed . This compound has a density of 1.2±0.1 g/cm³, a molar refractivity of 71.5±0.3 cm³, and a polar surface area of 74 Ų .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGUNQLVFEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230190
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

CAS RN

80259-18-3
Record name Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80259-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JP 1302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.191 g (1.0 mmol) of 4-(4-methylpiperazin-1-yl)aniline, 2.5 ml of methanol and a few drops of concentrated hydrochloric acid were mixed and heated under reflux. The 9-chloroacridine (1-1,5 equivalents) and 2.5 ml methanol were mixed separately and added to the reaction mixture in small portions. After 30 min of stirring, two drops of concentrated hydrochloric acid were added, and heating was continued for 2 h. The reaction mixture was then evaporated to dryness and purified by chromatography (silica gel column; gradient from 100% methylene chloride to 90% methylene chloride and 10% methanol; when 4-(4-methylpiperazin-1-yl)aniline eluted from the column, the eluent was changed to methylene chloride:methanol:triethylamine 94:5:1). A final amount of 0.126 g (34%, overall yield 12%) of the title compound in pure form was obtained.
Quantity
0.191 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 2
Reactant of Route 2
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 3
Reactant of Route 3
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 4
Reactant of Route 4
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 5
Reactant of Route 5
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Reactant of Route 6
Reactant of Route 6
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

Citations

For This Compound
26
Citations
M Nakamura, K Suk, MG Lee… - Journal of …, 2013 - Wiley Online Library
Histaminergic neurons within the tuberomammillary nucleus ( TMN ) play an important role in the regulation of sleep‐wakefulness. Here, we report the adrenergic modulation of GABA …
Number of citations: 13 onlinelibrary.wiley.com
N Tekin, TE Karamahmutoğlu, A Aykaç… - Pharmacology …, 2022 - Elsevier
Schizophrenia is a chronic disabling disease affecting 1 % of the population. Current antipsychotics have limited efficacy in mitigating the severity of the symptoms of the disease. …
Number of citations: 1 www.sciencedirect.com
J Raczak-Gutknecht, T Frąckowiak, A Nasal… - Dose …, 2017 - journals.sagepub.com
The imidazoline compounds may produce mydriasis after systemic administration to some species (rats, cats, and mice). In mydriatic activity of imidazolines, α 2D -adrenoceptors …
Number of citations: 2 journals.sagepub.com
L Cobos-Puc, H Aguayo-Morales… - European Journal of …, 2017 - Elsevier
This study has investigated the role of the α 2 -adrenoceptor subtypes involved in the inhibition of the cardiac sympathetic outflow induced by intravenous (iv) infusions of agmatine. …
Number of citations: 1 www.sciencedirect.com
TF Reardon, JA Brock - European journal of pharmacology, 2013 - Elsevier
Reactive oxygen species contribute to regulating the excitability of vascular smooth muscle. This study investigated the actions of the relatively stable reactive oxygen species, H 2 O 2 , …
Number of citations: 2 www.sciencedirect.com
LE Cobos-Puc, H Aguayo-Morales… - European Journal of …, 2016 - Elsevier
Moxonidine centrally inhibits the sympathetic activity through the I 1 -imidazoline receptor and nitric oxide. In addition, inhibits the peripheral cardiac sympathetic outflow by α 2 -…
Number of citations: 9 www.sciencedirect.com
MT Villamil-Hernández, O Alcántara-Vázquez… - European journal of …, 2013 - Elsevier
α 2 -Adrenoceptors were first described as presynaptic receptors inhibiting the release of various transmitters from neurons in the central and peripheral nervous systems. In vitro studies …
Number of citations: 14 www.sciencedirect.com
BL Goldenstein, BW Nelson, K Xu, EJ Luger… - Molecular …, 2009 - ASPET
Activation of G protein-coupled α 2 adrenergic receptors (ARs) inhibits epileptiform activity in the hippocampal CA3 region. The specific mechanism underlying this action is unclear. …
Number of citations: 38 molpharm.aspetjournals.org
E Rivera-Mancilla, B Villanueva-Castillo… - European Journal of …, 2022 - Elsevier
Abnormalities in the cardiac sympathetic innervation and tone, as well as in the noradrenergic system are associated, among other peripheral complications, with diabetes mellitus. …
Number of citations: 3 www.sciencedirect.com
SPH Alexander, A Mathie… - British journal of …, 2011 - Wiley Online Library
The Fifth Edition of the ‘Guide to Receptors and Channels’ is a compilation of the major pharmacological targets divided into seven sections: G protein‐coupled receptors, ligand‐gated …
Number of citations: 998 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.